Mirodenafil is a novel, potent, reversible, and selective oral inhibitor of phosphodiesterase type 5 (PDE5) []. It belongs to the pyrrolopyrimidinone class of compounds []. As a PDE5 inhibitor, Mirodenafil plays a significant role in scientific research, particularly in the investigation of erectile dysfunction mechanisms and potential treatments for various conditions.
Mirodenafil acts as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5) []. By inhibiting PDE5, Mirodenafil prevents the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum []. This leads to increased levels of cGMP, promoting smooth muscle relaxation and increased blood flow, which is crucial for achieving and maintaining an erection [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9